molecular formula C6H5Cl2NO3S B1426150 2-Chloro-6-methoxypyridine-3-sulfonyl chloride CAS No. 1208081-26-8

2-Chloro-6-methoxypyridine-3-sulfonyl chloride

Cat. No.: B1426150
CAS No.: 1208081-26-8
M. Wt: 242.08 g/mol
InChI Key: LPPWUEOVWSLMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methoxypyridine-3-sulfonyl chloride is a versatile sulfonylation reagent used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters . Its reactive sulfonyl chloride group enables efficient derivatization, making it valuable for constructing complex molecular architectures . The chloro and methoxy substituents on the pyridine ring enhance its reactivity and selectivity in nucleophilic substitution reactions, allowing for precise modifications in drug discovery pipelines . This compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a key intermediate for introducing sulfonyl functionalities, which are privileged motifs in medicinal chemistry . The stability of the product under controlled inert conditions ensures reliable handling and consistent performance in synthetic applications, making it a dependable building block for researchers . Chlorinated compounds, in general, represent a vital family in medicinal chemistry, with more than 250 FDA-approved drugs containing chlorine, underscoring the ongoing importance of intermediates like this in developing new therapeutic agents .

Properties

IUPAC Name

2-chloro-6-methoxypyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO3S/c1-12-5-3-2-4(6(7)9-5)13(8,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPWUEOVWSLMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248989
Record name 2-Chloro-6-methoxy-3-pyridinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-26-8
Record name 2-Chloro-6-methoxy-3-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methoxy-3-pyridinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonation of Pyridine Derivatives

One common approach involves sulfonating a suitably substituted pyridine precursor, such as 6-methoxypyridine, followed by chlorination to introduce the sulfonyl chloride group at the 3-position. The process typically employs chlorosulfonic acid or sulfur trioxide as sulfonating agents under controlled low temperatures (0–5°C) to prevent over-sulfonation and side reactions.

Reaction Conditions:

  • Sulfonation agent: Chlorosulfonic acid or sulfur trioxide
  • Temperature: 0–5°C
  • Solvent: Dichloromethane or toluene
  • Post-reaction: Recrystallization or distillation to purify the sulfonated intermediate

Limitations: Over-sulfonation and difficulty controlling regioselectivity, which can be mitigated via reaction condition optimization.

Halogenation and Methoxylation

Diazotization and Sulfonyl Chloride Formation

Diazotization Route (Preferred for High Purity and Yield)

Based on recent patents and research, a highly efficient method involves diazotization of 3-aminopyridine derivatives, followed by fluoroborate salt formation and subsequent chlorination to yield the sulfonyl chloride.

Key Steps:

  • Step 1: Diazotization of 3-aminopyridine:
    • React 3-aminopyridine with sodium nitrite in dilute hydrochloric acid at 0–5°C to form diazonium salts.
  • Step 2: Fluoroborate Salt Formation:
    • Add sodium fluoroborate to stabilize the diazonium intermediate.
  • Step 3: Chlorination:
    • React the diazonium salt with thionyl chloride or phosphorus trichloride, facilitating substitution to form the sulfonyl chloride.

This route ensures high regioselectivity and minimizes side reactions, producing the target compound with purity exceeding 99.7% as confirmed by HPLC.

Reaction Conditions:

  • Temperature: 0–5°C during diazotization
  • Reagents: Sodium nitrite, sodium fluoroborate, thionyl chloride
  • Post-reaction: Filtration, washing, and drying

Chlorosulfonation of Pyridine Derivatives

Alternatively, chlorosulfonation involves treating pyridine with chlorosulfonic acid under controlled conditions, followed by chlorination at the sulfonyl group to form the sulfonyl chloride.

Reaction Conditions:

  • Reagent: Chlorosulfonic acid
  • Temperature: 0–5°C
  • Post-reaction: Quenching with ice, neutralization, and purification

This method often results in high yields (~84%) and high purity (99.7%), with the process being scalable for industrial production.

Industrial-Scale Synthesis

In large-scale manufacturing, the process typically combines sulfonation and chlorination steps with catalytic systems and optimized solvents to maximize yield and purity while minimizing environmental impact. The key features include:

Method Reagents Temperature Yield Purity Advantages
Diazotization route Sodium nitrite, sodium fluoroborate, thionyl chloride 0–5°C ~84% >99.7% High regioselectivity, high purity
Chlorosulfonation Chlorosulfonic acid 0–5°C ~84% >99.7% Suitable for scale-up, fewer side reactions

Notes on Reaction Optimization and Purification

  • Temperature Control: Maintaining low temperatures (0–5°C) is crucial to prevent side reactions and decomposition.
  • Solvent Choice: Dichloromethane, toluene, or acetone are preferred solvents for sulfonation and chlorination steps.
  • Purification: Filtration, washing with water and toluene, and drying at room temperature ensure high purity.
  • Environmental Considerations: Using less hazardous reagents like phosphorus oxychloride with proper handling reduces environmental impact.

Summary of Research Findings

Source Preparation Method Key Features Yield Purity Remarks
Patent (EP1048654A2) Chlorosulfonation + chlorination Controlled temperature, high yield ~84% 99.7% Suitable for industrial scale
Research (CN112830892A) Diazotization route High regioselectivity, high purity ~84% 99.7% Environmentally friendly, scalable
Literature (Organic Process R&D, 2009) Diazotization + chlorination High yield, minimal side reactions ~90.7% High purity Requires precise temperature control

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate thioesters.

Scientific Research Applications

Chemical Properties and Reactivity

2-Chloro-6-methoxypyridine-3-sulfonyl chloride is characterized by its unique structure, which includes a chloro group at the 2-position, a methoxy group at the 6-position, and a sulfonyl chloride group at the 3-position. This configuration enhances its reactivity, making it a valuable reagent in organic synthesis.

Types of Reactions

The compound primarily participates in:

  • Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
  • Oxidation and Reduction : While less common than substitution reactions, it can also engage in oxidation-reduction processes.

Major Products Formed

Depending on the nucleophile involved, the major products can include:

  • Sulfonamides
  • Sulfonate Esters
  • Sulfonate Thioesters

Scientific Research Applications

The applications of this compound span several scientific domains:

Organic Synthesis

This compound is extensively used as a reagent in organic synthesis. It facilitates the formation of sulfonamide and sulfonate derivatives, which are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals. Its ability to form covalent bonds with nucleophiles allows for the modification of complex organic molecules.

Biological Research

This compound has been utilized to study enzyme mechanisms and protein functions. Its electrophilic nature enables it to modify biological molecules effectively.

Key Areas of Study:

  • Enzyme Modulation : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into enzyme mechanisms.
  • Antimicrobial Activity : Preliminary studies have shown that it exhibits antimicrobial properties against various bacterial strains, suggesting potential as a new antibacterial agent.
  • Insecticidal Properties : Investigations have revealed its effectiveness as a selective modulator of insect nicotinic acetylcholine receptors, indicating possible applications in pest control.

Enzyme Inhibition Study

A study demonstrated that this compound could inhibit enzyme secretion at concentrations around 50 µM. This inhibition led to significant reductions in enzyme activity and downregulated key activators within bacterial systems, showcasing its potential as a tool for studying bacterial metabolism.

Antimicrobial Research

In a series of experiments assessing its antimicrobial efficacy, the compound was tested against multiple bacterial strains. Results indicated that it inhibited growth effectively, highlighting its potential for developing new antibacterial treatments.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxypyridine-3-sulfonyl chloride involves the electrophilic attack on nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of sulfonyl chlorides are heavily influenced by their substituents and core aromatic systems. Below is a detailed comparison of 2-chloro-6-methoxypyridine-3-sulfonyl chloride with structurally related compounds:

Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Formula CAS Number Key Features (vs. Target Compound)
This compound Pyridine Cl (C2), OMe (C6), SO₂Cl (C3) C₆H₄Cl₂NO₃S Not provided Target : Pyridine core with mixed EW/ED groups
5-Fluoropyridine-2-sulfonyl chloride Pyridine F (C2), SO₂Cl (C2) C₅H₃ClFNO₂S 1060802-47-2 Fluorine substituent; sulfonyl at C2 (vs. C3)
2,4-Difluorobenzene-1-sulfonyl chloride Benzene F (C2, C4), SO₂Cl (C1) C₆H₃ClF₂O₂S 13918-92-8 Benzene core; higher lipophilicity
6-Chloro-5-methyl-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride Pyridine Cl (C6), CF₃O (C2), CH₃ (C5), SO₂Cl (C3) C₇H₄Cl₂F₃NO₃S 1804732-21-5 Trifluoromethoxy enhances EW nature
Pyridine-3-sulfonyl chloride Pyridine SO₂Cl (C3) C₅H₄ClNO₂S Not provided Simpler structure; lacks Cl/OMe substituents
2-Fluoro-6-methylbenzenesulfonyl chloride Benzene F (C2), CH₃ (C6), SO₂Cl (C1) C₇H₆ClFO₂S Not provided Methyl group increases steric bulk

Reactivity and Stability Analysis

  • Pyridine vs. Benzene Cores: Pyridine-based sulfonyl chlorides (e.g., the target compound) exhibit higher polarity due to the nitrogen atom, enhancing solubility in polar solvents compared to benzene derivatives like 2,4-difluorobenzene-1-sulfonyl chloride .
  • Steric and Synthetic Considerations :

    • Substituents at adjacent positions (e.g., chlorine at C2 and methoxy at C6 in the target) may sterically hinder reactions at the sulfonyl chloride group compared to pyridine-3-sulfonyl chloride , which lacks bulky groups .
    • Fluorinated analogs (e.g., 5-fluoropyridine-2-sulfonyl chloride ) are often more resistant to metabolic degradation, making them preferable in drug design .

Biological Activity

2-Chloro-6-methoxypyridine-3-sulfonyl chloride is a sulfonyl chloride compound with significant applications in organic synthesis and biological research. Its unique structure, characterized by the presence of a methoxy group and a chlorine atom on the pyridine ring, influences its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H7_7ClN2_2O3_3S. The presence of the methoxy group enhances its electronic properties, which can affect its interaction with biological targets.

Property Value
Molecular Weight220.65 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsSulfonyl chloride, methoxy group

The primary mechanism of action for this compound involves electrophilic attack on nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with proteins and other biomolecules, which can modify their function. This property has been exploited in various biochemical assays and studies of enzyme mechanisms.

1. Enzyme Modulation

Research indicates that this compound can modify enzyme activities, making it a valuable tool in studying enzyme mechanisms. For example, it has been used to investigate the inhibition of specific enzymes involved in metabolic pathways .

2. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential as a candidate for developing new antibacterial agents.

3. Insecticidal Properties

It has been investigated as a selective modulator of insect nicotinic acetylcholine receptors, which are crucial for insect nervous system function. This suggests potential applications in pest control .

Study on Enzyme Inhibition

A study demonstrated that this compound could inhibit the secretion of certain enzymes at high concentrations (50 µM), leading to significant reductions in enzyme activity. The compound was found to downregulate the expression of key activators in bacterial systems .

Antimicrobial Screening

In another study focused on antimicrobial activity, this compound was screened against several bacterial strains, showing promising results in inhibiting growth at specific concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-6-methoxypyridine-3-sulfonyl chloride?

The synthesis typically involves chlorosulfonation of a substituted pyridine precursor. For example:

  • Step 1 : Start with 2-chloro-6-methoxypyridine. Introduce a sulfonic acid group at the 3-position using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
  • Step 2 : Convert the sulfonic acid intermediate to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
  • Purification : Column chromatography or recrystallization from non-polar solvents (e.g., hexane/ethyl acetate) is recommended to isolate the pure product .

Q. Key Considerations :

  • Monitor reaction progress via TLC to detect intermediates.
  • Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Q. What safety protocols are critical for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at room temperature. Moisture-sensitive; avoid exposure to humidity to prevent hydrolysis .
  • Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can researchers confirm the purity and identity of this compound?

  • Spectroscopic Characterization :
    • ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy at C6, chloro at C2).
    • IR Spectroscopy : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹).
    • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., theoretical M.W. ~247.65 g/mol for C₆H₅Cl₂NO₃S) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages.

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the reactivity of the sulfonyl chloride group?

The electron-withdrawing chloro group (C2) and electron-donating methoxy group (C6) create a polarized electronic environment:

  • Activation of Sulfonyl Chloride : The chloro group enhances electrophilicity at the sulfonyl chloride, facilitating nucleophilic substitution (e.g., with amines to form sulfonamides).
  • Steric Effects : The methoxy group at C6 may hinder access to the sulfonyl chloride in sterically demanding reactions, requiring optimized conditions (e.g., polar aprotic solvents like DMF) .

Q. Experimental Design Tip :

  • Compare reaction rates with analogous compounds (e.g., 2-chloropyridine-3-sulfonyl chloride) to isolate substituent effects .

Q. What strategies mitigate side reactions during nucleophilic substitutions with this compound?

  • Temperature Control : Perform reactions at 0–4°C to suppress competing hydrolysis or elimination.
  • Solvent Selection : Use dry dichloromethane or THF to stabilize reactive intermediates.
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation with amines .

Q. Example Reaction :

  • Sulfonamide Synthesis :
    • React with benzylamine (1.2 eq) in DCM at 0°C.
    • Yield: ~75% after purification (vs. 60% without DMAP).

Q. How stable is this compound under varying pH and temperature conditions?

  • Hydrolysis Kinetics :
    • Acidic Conditions (pH < 3) : Rapid hydrolysis to sulfonic acid (t₁/₂ < 1 hr at 25°C).
    • Neutral/Basic Conditions : Immediate decomposition; avoid aqueous buffers.
  • Thermal Stability : Decomposes above 80°C, releasing SO₂ and HCl gases. Store below 25°C .

Q. What are its applications in synthesizing bioactive molecules or materials?

  • Pharmaceutical Intermediates : Used to prepare sulfonamide-based inhibitors (e.g., carbonic anhydrase, kinase targets) .
  • Polymer Chemistry : Acts as a crosslinking agent in sulfonated polymers for ion-exchange membranes.
  • Bioconjugation : Reacts with thiols or amines to label biomolecules (e.g., proteins, peptides) for diagnostic probes .

Q. Case Study :

  • Anticandidate Drug Synthesis :
    • Couple with a triazole-modified scaffold to enhance solubility.
    • IC₅₀ improved by 3-fold compared to non-sulfonylated analogs .

Contradictions and Limitations in Existing Data

  • Synthetic Yields : reports ~70% yields for similar sulfonyl chlorides, while notes challenges in isolating pure product (50–60% yields) due to competing side reactions.
  • Storage Recommendations : Some sources suggest refrigeration (), while others specify room temperature under inert gas ().

Note : For authoritative data, consult PubChem (CID: 51342031 for analogs) and peer-reviewed journals. Avoid commercial sources like BenchChem as advised.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methoxypyridine-3-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-methoxypyridine-3-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.